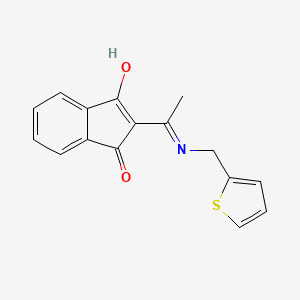
2-(((2-Thienylmethyl)amino)ethylidene)indane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(((2-Thienylmethyl)amino)ethylidene)indane-1,3-dione” is a chemical compound with the molecular formula C16H13NO2S and a molecular weight of 283.34 . It is used in scientific research and development.
Synthesis Analysis
The synthesis of similar compounds has been discussed in the literature. For instance, 2-(3-Oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile and 2,2′-(1H-indene-1,3(2H)-diylidene)dimalononitrile can be synthesized by a Knoevenagel reaction of malononitrile on 4 in ethanol using sodium acetate or piperidine as the bases .Molecular Structure Analysis
The molecular structure of “2-(((2-Thienylmethyl)amino)ethylidene)indane-1,3-dione” consists of a thiophene ring attached to an indane-1,3-dione structure via a methylene bridge .Chemical Reactions Analysis
While specific chemical reactions involving “2-(((2-Thienylmethyl)amino)ethylidene)indane-1,3-dione” are not available in the retrieved sources, indane-1,3-dione, a related compound, is known to be a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .Physical And Chemical Properties Analysis
The predicted boiling point of “2-(((2-Thienylmethyl)amino)ethylidene)indane-1,3-dione” is 459.6±45.0 °C, and its predicted density is 1.333±0.06 g/cm3 . The predicted pKa value is 1.40±0.20 .Applications De Recherche Scientifique
Medicinal Chemistry
Indane-1,3-dione derivatives have been explored as potential drug candidates. Analogous to indanone, which is associated with biologically active compounds, indane-1,3-dione serves as a synthetic intermediate for designing various bioactive molecules . Notable examples include Donepezil (used for Alzheimer’s disease treatment) and Indinavir (used for AIDS treatment).
Organic Electronics
Indane-1,3-dione acts as an electron acceptor in the design of dyes for solar cells. Researchers have harnessed its properties to enhance photovoltaic efficiency .
Photopolymerization
The compound is employed as a photoinitiator in polymerization processes. Its ability to initiate polymerization upon exposure to light makes it valuable in materials science and industrial applications .
Optical Sensing
Indane-1,3-dione-based structures have been utilized in optical sensing applications. Their responsiveness to specific analytes or environmental changes enables the development of sensitive sensors .
Non-Linear Optical (NLO) Applications
Researchers have explored indane-1,3-dione derivatives as chromophores for NLO materials. These materials exhibit unique optical properties, making them relevant for photonics, telecommunications, and data processing .
Chemical Modification and Domino Reactions
Indane-1,3-dione serves as a versatile building block due to its reactivity. Various chemical reactions enable access to this scaffold and its derivatives. For instance, dehydration in acidic conditions converts it to a related compound .
Propriétés
IUPAC Name |
3-hydroxy-2-[C-methyl-N-(thiophen-2-ylmethyl)carbonimidoyl]inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-10(17-9-11-5-4-8-20-11)14-15(18)12-6-2-3-7-13(12)16(14)19/h2-8,18H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITJSLIKKSSBCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC1=CC=CS1)C2=C(C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((2-Thienylmethyl)amino)ethylidene)indane-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2587220.png)
![3-(2-methoxyethyl)-6-methyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2587221.png)
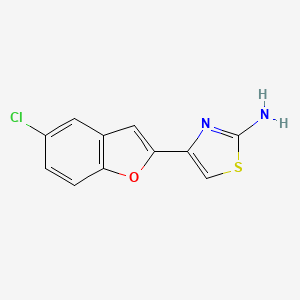
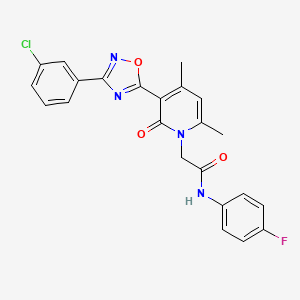
![N-(2,4-difluorophenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2587231.png)
![methyl 4-((2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2587232.png)
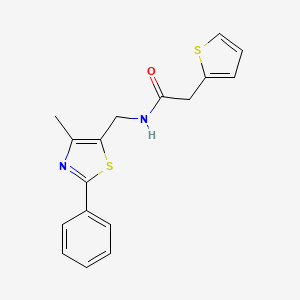
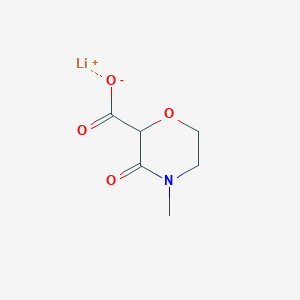
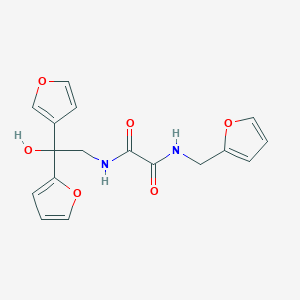

![2-((3,4-dichlorobenzyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2587238.png)
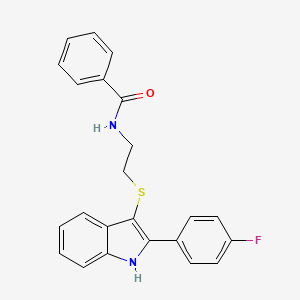
![7-Methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2587240.png)
![2-[2-(2,6-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1,2,4-benzothiadiazin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2587241.png)